molecular formula C20H13ClN4O3S B2504059 N-(6-chlorobenzo[d]thiazol-2-yl)-4-nitro-N-(pyridin-2-ylmethyl)benzamide CAS No. 941926-43-8

N-(6-chlorobenzo[d]thiazol-2-yl)-4-nitro-N-(pyridin-2-ylmethyl)benzamide

Cat. No. B2504059
CAS RN: 941926-43-8
M. Wt: 424.86
InChI Key: DPFRYKBBWHMORE-UHFFFAOYSA-N
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Description

“N-(6-chlorobenzo[d]thiazol-2-yl)-4-nitro-N-(pyridin-2-ylmethyl)benzamide” is a chemical compound with the molecular formula C20H14ClN3OS . It is used for research purposes.


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using techniques like 1H-NMR and 13C-NMR . For example, the 1H-NMR of a similar compound showed signals at 8.50 (s, 1H, imidazole H), 7.89 (d, J = 8.4 Hz, 2H, Ar-H), 7.52 (d, J = 8.4 Hz, 2H, Ar-H), 7.30 (s, 1H, thiazole H), 4.04 (s, 2H, CH2) .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied . For instance, some compounds exhibited significant activity against Mycobacterium tuberculosis H37Ra with 50% inhibitory concentrations (IC50) ranging from 1.35 to 2.18 μM .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed . For example, a similar compound had a melting point of 236–238 °C and a yield of 80% .

Scientific Research Applications

Selective Inhibition of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2)

Substituted benzamides, including those with similar structural motifs to N-(6-chlorobenzo[d]thiazol-2-yl)-4-nitro-N-(pyridin-2-ylmethyl)benzamide, have been identified as potent and selective inhibitors of VEGFR-2 kinase activity. These compounds demonstrate competitive inhibition with ATP, suggesting potential applications in cancer therapy, particularly in inhibiting tumor angiogenesis (R. Borzilleri et al., 2006).

Antitumor Agents

Benzothiazole derivatives have shown selective cytotoxicity against tumorigenic cell lines, indicating their potential as antitumor agents. These compounds, including biologically stable derivatives without nitro groups, exhibited significant in vivo inhibitory effects on tumor growth, highlighting their therapeutic potential in cancer treatment (Masao Yoshida et al., 2005).

Nickel-Catalyzed Cross-Coupling Reactions

Thiomethyl-substituted N-heterocycles, which share functional groups with the compound of interest, can undergo Ni-catalyzed cross-coupling reactions with functionalized aryl-, heteroaryl-, alkyl-, and benzylic zinc reagents. This indicates the compound's potential utility in facilitating diverse chemical syntheses at room temperature, making it valuable for pharmaceutical and materials science research (Laurin Melzig et al., 2010).

Antimicrobial Activity

The ligand N,N-bis(5-Nitrothiazol-2-yl)pyridine 2, 6-dicarboxamide ligand and its metal complexes have shown moderate antimicrobial activity against bacterial strains. This suggests that derivatives of the compound may also possess antimicrobial properties, useful in the development of new antibiotics or disinfectants (Anuroop Kumar et al., 2020).

Anti-Parasitic Activity

Thiazolides, including nitazoxanide and other derivatives, exhibit broad-spectrum activities against various parasites and bacteria. The structure of this compound suggests it may also have potential applications in treating parasitic infections, based on its chemical similarity to active thiazolides (M. Esposito et al., 2005).

Safety and Hazards

The safety and hazards of similar compounds have been evaluated . For example, most active compounds were evaluated for their cytotoxicity on HEK-293 (human embryonic kidney) cells and were found to be non-toxic .

Future Directions

The future directions for the research on similar compounds include the development of drugs devoid of GI disorders while retaining clinical efficacy as anti-inflammatory agents . Moreover, the molecular interactions of the derivatized conjugates in docking studies reveal their suitability for further development .

properties

IUPAC Name

N-(6-chloro-1,3-benzothiazol-2-yl)-4-nitro-N-(pyridin-2-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13ClN4O3S/c21-14-6-9-17-18(11-14)29-20(23-17)24(12-15-3-1-2-10-22-15)19(26)13-4-7-16(8-5-13)25(27)28/h1-11H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPFRYKBBWHMORE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CN(C2=NC3=C(S2)C=C(C=C3)Cl)C(=O)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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